Bifuran–Chlorothiophene Hybrid Scaffold vs. Monofuran and Dechlorinated Analogs: Molecular Weight, logP, and H-Bond Acceptor Capacity
The target compound bears a 2,2′-bifuran core and a 5-chlorothiophene-2-carboxamide group, yielding a molecular weight (MW) of 307.75 g/mol, a calculated logP of 2.69, and a topological polar surface area (tPSA) of 54 Ų with 3 H-bond acceptors [1][2]. By contrast, the dechlorinated analog N-([2,2′-bifuran]-5-ylmethyl)thiophene-2-carboxamide (MW ~273.3 g/mol, logP ~2.1) loses the electronegative chlorine, reducing lipophilicity and altering the halogen-bonding capacity . The monofuran analog N-(furan-2-ylmethyl)-5-chlorothiophene-2-carboxamide (MW ~191.6 g/mol, 2 H-bond acceptors) lacks the extended π-conjugation and steric bulk of the bifuran system, resulting in a fundamentally different pharmacophore footprint [3].
| Evidence Dimension | Molecular weight, calculated logP, tPSA, and H-bond acceptor count |
|---|---|
| Target Compound Data | MW = 307.75 g/mol; clogP = 2.69; tPSA = 54 Ų; HBA = 3 |
| Comparator Or Baseline | Dechlorinated analog (CAS 2034593-79-6): MW = 273.3 g/mol, clogP ≈ 2.1, tPSA = 54 Ų, HBA = 3; Monofuran analog (estimated): MW ≈ 191.6 g/mol, clogP ≈ 1.8, tPSA ≈ 54 Ų, HBA = 2 |
| Quantified Difference | ΔMW = +34.4 g/mol vs. dechlorinated; ΔMW = +116.2 g/mol vs. monofuran; ΔclogP ≈ +0.6 vs. dechlorinated |
| Conditions | Calculated using ZINC20 / XlogP3 algorithm at pH 7.4 |
Why This Matters
These differences directly affect solubility, membrane permeability, and target-binding interactions, making the target compound a distinct chemical entity for procurement in drug discovery libraries.
- [1] ZINC20 Database. Substance ZINC000000504427 (target compound). Available at: https://zinc20.docking.org/substances/ZINC000000504427/. View Source
- [2] PubChem Compound Summary for N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide. National Center for Biotechnology Information. (Calculated properties). View Source
- [3] PubChem Compound Summary for N-(furan-2-ylmethyl)furan-2-carboxamide (CID 117534-38-0). National Center for Biotechnology Information. (Used as representative monofuran scaffold). View Source
